![molecular formula C18H23N3O B2361396 N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899959-56-9](/img/structure/B2361396.png)
N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. This core is substituted with a tert-butyl group, a phenyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrolopyrazine core with a tert-butyl group, a phenyl group, and a carboxamide group attached. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The pyrrolopyrazine core, being a heterocyclic structure, might undergo various reactions such as electrophilic substitution, nucleophilic substitution, or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific arrangement of its atoms would all influence its properties .Scientific Research Applications
Antifungal Activity
The novel compound has demonstrated potent antifungal effects. Specifically, it exhibits excellent activity against fungal pathogens, including multidrug-resistant Candida spp. The minimum inhibitory concentration (MIC) ranges from 4 to 16 µg/mL, making it effective in combating these infections . Researchers have also explored its mode of action, which involves inhibiting ergosterol biosynthesis, a critical process for fungal cell survival.
Antibacterial Potential
While the primary focus is on antifungal properties, preliminary studies suggest that this compound may also possess antibacterial activity. Further investigations are needed to fully understand its efficacy against bacterial pathogens .
Anticancer Research
The central core structure of imidazo[1,2-a]pyrazine and pyridine is essential for displaying anticancer activity. Researchers are exploring its potential as an anticancer agent, although more studies are required to validate this application .
Drug Development Against Antibiotic-Resistant Candida
Given the rise of antibiotic resistance in fungal pathogens, compounds like N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide offer promise. They could serve as a new generation of drug treatments to address emerging drug resistance in Candida spp. This application is particularly relevant in the context of global health concerns .
Molecular Docking Studies
In-silico molecular docking studies have been conducted to understand the compound’s interactions with specific targets. These simulations provide insights into its binding affinity and potential mechanisms of action .
Toxicity Assessment
Although the ADMET analysis suggests moderate toxicity to humans, further in-vitro toxicity studies are necessary to determine the real-time toxic levels. Balancing efficacy with safety is crucial for any potential drug development .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown significant anti-cancer activities . Therefore, it is plausible that this compound may also target cancer cells.
Mode of Action
It has been found that similar compounds have anti-proliferative properties . This suggests that N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide might interact with its targets to inhibit cell proliferation, particularly in cancer cells.
Biochemical Pathways
Given its potential anti-cancer activity, it may affect pathways related to cell proliferation and survival .
Pharmacokinetics
Similar compounds are known to have good bioavailability .
Result of Action
Similar compounds have shown significant anti-cancer activities , suggesting that this compound might also have similar effects.
Action Environment
Similar compounds are known to be stable under various conditions .
properties
IUPAC Name |
N-tert-butyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(2,3)19-17(22)21-13-12-20-11-7-10-15(20)16(21)14-8-5-4-6-9-14/h4-11,16H,12-13H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLBXUJEVTWERS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.